molecular formula C16H13ClN2O3S B4194254 2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide

2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide

Cat. No.: B4194254
M. Wt: 348.8 g/mol
InChI Key: GNKZQFLDVOZIHY-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide is a complex organic compound that features a benzothiazole moiety, a chloro-substituted phenoxy group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Coupling Reaction: The benzothiazole derivative is then coupled with a phenoxyacetic acid derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The chloro group can be substituted by nucleophiles, resulting in various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in bacterial cell wall synthesis, making it a potential anti-tubercular agent.

    Pathways Involved: It inhibits the activity of enzymes by binding to their active sites, thereby disrupting essential biological processes in pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-7-9(6-10(17)15(12)22-8-14(18)20)16-19-11-4-2-3-5-13(11)23-16/h2-7H,8H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZQFLDVOZIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide
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2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide
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2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide
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2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide
Reactant of Route 5
2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide
Reactant of Route 6
2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]acetamide

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